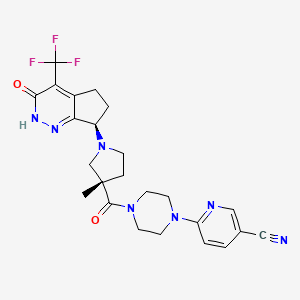

PARP7-IN-21

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H26F3N7O2 |

|---|---|

Peso molecular |

501.5 g/mol |

Nombre IUPAC |

6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C24H26F3N7O2/c1-23(22(36)33-10-8-32(9-11-33)18-5-2-15(12-28)13-29-18)6-7-34(14-23)17-4-3-16-19(24(25,26)27)21(35)31-30-20(16)17/h2,5,13,17H,3-4,6-11,14H2,1H3,(H,31,35)/t17-,23+/m1/s1 |

Clave InChI |

ZWWVRQRAKBVUEL-HXOBKFHXSA-N |

SMILES isomérico |

C[C@@]1(CCN(C1)[C@@H]2CCC3=C(C(=O)NN=C23)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C#N |

SMILES canónico |

CC1(CCN(C1)C2CCC3=C(C(=O)NN=C23)C(F)(F)F)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C#N |

Origen del producto |

United States |

Foundational & Exploratory

PARP7-IN-21 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of PARP7-IN-21

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARt) that has emerged as a critical regulator in oncology through its modulation of key cellular signaling pathways. It functions as a "writer" of mono-ADP-ribosylation (MARylation), a post-translational modification that alters substrate protein function. This compound, a potent and selective small molecule inhibitor of PARP7 (widely known in scientific literature as RBN-2397), has been developed to target these pathways.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the disinhibition of the innate immune response via the Type I interferon pathway and the modulation of oncogenic transcription factor activity, including the Androgen Receptor (AR). This document provides a detailed overview of the biochemical and cellular activities of this compound, its impact on critical signaling cascades, and the experimental methodologies used for its characterization.

Biochemical Profile and Cellular Potency

This compound (RBN-2397) is a first-in-class, potent, and selective inhibitor of PARP7's catalytic activity.[5][6] It competitively binds to the NAD+ pocket of the enzyme, preventing the transfer of ADP-ribose to its protein substrates.[3][4] Its high selectivity against other PARP family members, particularly PARP1 and PARP2, is crucial for minimizing off-target effects associated with pan-PARP inhibitors.

Table 1: Quantitative Inhibitory Activity of this compound (RBN-2397)

| Target | Assay Type | Metric | Value (nM) | Reference |

|---|---|---|---|---|

| PARP7 | Biochemical (Enzymatic) | IC50 | < 10 | [1] |

| PARP7 | Biochemical (Enzymatic) | EC50 | ~7.6 | [3][4] |

| PARP1 | Biochemical (Enzymatic) | EC50 | ~110 | [3][4] |

| Cellular AR ADP-ribosylation | Cellular (Western Blot) | IC50 | ~3 |[3] |

Core Mechanisms of Action

The primary mechanisms of this compound revolve around its ability to block PARP7-mediated MARylation, thereby impacting distinct and critical cellular pathways.

Restoration of Type I Interferon (IFN) Signaling

A key function of PARP7 is to act as an intracellular brake on the innate immune response.[2][5][6] It negatively regulates the cytosolic nucleic acid sensing pathway that, upon activation by foreign or misplaced DNA/RNA, would typically induce a robust anti-viral and anti-tumoral Type I IFN response.

Mechanism:

-

Cytosolic nucleic acid sensors (e.g., cGAS, RIG-I) activate downstream signaling, converging on the kinase TBK1.

-

PARP7 suppresses the activity of TBK1 through ADP-ribosylation, preventing the phosphorylation and activation of the transcription factor IRF3.[4]

-

Inhibition of PARP7 by this compound removes this suppressive MARylation mark from TBK1 (or an associated complex member).[4]

-

This leads to the restoration of TBK1 kinase activity, subsequent phosphorylation and activation of IRF3, and transcription of Type I interferons (e.g., IFN-β) and interferon-stimulated genes (ISGs).[2][4]

-

The resulting IFN signaling can directly inhibit cancer cell proliferation and activate the adaptive immune system, contributing to tumor regression.[2]

Regulation of Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 is a direct target gene of the Androgen Receptor (AR) and forms a negative feedback loop to control the intensity and duration of androgen signaling.[3][4][7]

Mechanism:

-

Androgen binding to AR induces its transcriptional activity, leading to the upregulation of target genes, including PARP7.[3][4]

-

The newly synthesized PARP7 protein then targets the agonist-bound AR for MARylation on specific cysteine residues within its DNA-binding domain.[7]

-

This ADP-ribose mark acts as a degron, which is recognized by the ADP-ribose reader domain of the E3 ubiquitin ligase DTX2.[7][8]

-

DTX2 ubiquitinates AR, targeting it for proteasomal degradation.[7] This reduces AR protein levels on chromatin, thereby attenuating AR-driven transcription.

-

This compound inhibits PARP7 catalytic activity, preventing AR MARylation. This blocks AR degradation, disrupting the negative feedback loop.[3][7] While this may seem counterintuitive for cancer therapy, this disruption creates a vulnerability that can lead to growth inhibition in certain contexts.[3][9]

Regulation of FRA1 and Other Transcription Factors

PARP7 modulates the stability and function of other key proteins involved in cancer biology.

-

FRA1 (Fos-related antigen 1): In some lung and breast cancers, PARP7-mediated MARylation stabilizes the oncoprotein transcription factor FRA1, protecting it from proteasomal degradation.[10][11] FRA1 suppresses the expression of IRF1- and IRF3-dependent genes related to apoptosis and immune signaling.[10][11] Inhibition of PARP7 with this compound leads to FRA1 destabilization and degradation, unleashing a pro-apoptotic program.[11]

-

AHR (Aryl Hydrocarbon Receptor): PARP7 is induced by and also MARylates AHR, marking it for degradation in a negative feedback loop that limits the xenobiotic response.[7][10] PARP7 inhibition can lead to the accumulation of nuclear AHR.[12]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and cellular assays.

In Vitro PARP Activity Assay

This assay quantifies the enzymatic activity of recombinant PARP7 and the inhibitory effect of compounds like this compound.

-

Objective: To determine the IC50 or EC50 of an inhibitor against PARP7.

-

Methodology:

-

96-well plates are pre-coated with histone proteins (e.g., Histone H2A/H2B), which serve as generic substrates for the ADP-ribosylation reaction.[3][4]

-

A reaction mixture is prepared containing recombinant PARP7 enzyme, a mix of β-NAD+ and Biotin-β-NAD+, and varying concentrations of the inhibitor (this compound).[3][4]

-

The mixture is added to the histone-coated wells and incubated for a set time (e.g., 2 hours) at room temperature to allow the enzymatic reaction to proceed.[3][4]

-

After incubation, the wells are washed. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose incorporated onto the histones.[3][4]

-

Following another wash step, an HRP substrate (e.g., ECL) is added, generating a luminescent or colorimetric signal.[3][4]

-

The signal, which is proportional to PARP7 activity, is read using a microplate reader. Data is then plotted to calculate the inhibitor's EC50 value.[3]

-

Cellular AR ADP-ribosylation Assay

This assay provides direct evidence of target engagement in a cellular context by measuring the inhibition of AR MARylation.

-

Objective: To confirm that this compound inhibits PARP7 activity inside cells.

-

Methodology:

-

Prostate cancer cells (e.g., PC3-AR or VCaP) are treated with a synthetic androgen (e.g., R1881) to induce the expression of PARP7 and subsequent AR ADP-ribosylation.[3][4]

-

Cells are co-treated with a dose range of this compound.[3]

-

After treatment (e.g., 17-24 hours), cells are lysed, and protein extracts are collected.

-

Protein extracts are run on an SDS-PAGE gel and transferred to a membrane for Western blotting.

-

To detect ADP-ribosylated AR, the blot is probed with a fluorescently-labeled Af1521 macrodomain probe, which specifically binds to ADP-ribose.[3][4]

-

The signal for ADP-ribosylated AR is quantified. Standard antibodies are used to detect total AR and loading controls (e.g., Tubulin).[3] A reduction in the Af1521 signal relative to total AR indicates inhibition of PARP7.

-

Generalized Experimental Workflow

The discovery and characterization of a targeted inhibitor like this compound follows a logical progression from biochemical validation to cellular and in vivo functional studies.

Conclusion

This compound (RBN-2397) is a selective and potent inhibitor of PARP7 with a novel, dual mechanism of action relevant to cancer therapy. By blocking PARP7-mediated mono-ADP-ribosylation, it simultaneously stimulates anti-tumor immunity through the restoration of Type I interferon signaling and disrupts oncogenic signaling programs controlled by transcription factors like the Androgen Receptor and FRA1. This multifaceted activity makes PARP7 an exciting therapeutic target, and this compound a promising agent for the treatment of solid tumors, particularly those with high PARP7 expression or a suppressed interferon response.[2][5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. intodna.com [intodna.com]

- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. aacrjournals.org [aacrjournals.org]

The Function of PARP7-IN-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PARP7-IN-21, also known as RBN-2397, is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This document provides an in-depth technical overview of the function, mechanism of action, and experimental evaluation of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of oncology, immunology, and drug development. The inhibitor's core function revolves around the modulation of the type I interferon response and the regulation of androgen receptor signaling, presenting a novel therapeutic strategy in oncology.

Core Mechanism of Action

This compound functions as a catalytic inhibitor of PARP7, a mono-ADP-ribosyltransferase. PARP7 has been identified as a negative regulator of the type I interferon (IFN) response to cytosolic nucleic acids.[1] By inhibiting PARP7, this compound effectively "releases the brake" on this critical anti-tumor immune pathway.[2] This restoration of type I IFN signaling can directly inhibit cancer cell proliferation and activate the immune system, leading to tumor regression and the development of tumor-specific adaptive immune memory.[1]

Another key function of PARP7 is its role in androgen receptor (AR) signaling. PARP7 is a direct target gene of the AR and selectively ADP-ribosylates the agonist conformation of AR.[3][4] This post-translational modification serves as a signal for AR degradation, creating a negative feedback loop.[5][6] this compound blocks this PARP7-mediated ADP-ribosylation of the AR.[3]

Furthermore, PARP7 has been shown to stabilize the transcription factor Fos-related antigen 1 (FRA1) by preventing its proteasomal degradation through mono-ADP-ribosylation (MARylation).[7][8] FRA1, in turn, negatively regulates the expression of genes related to apoptosis and immune signaling.[7][8] Inhibition of PARP7 by compounds like this compound leads to FRA1 degradation, inducing apoptosis and promoting an immune-stimulatory environment.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (RBN-2397) from various in vitro and cellular assays.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | < 10 nM | PARP7 | Biochemical Assay | [9] |

| EC50 | ~7.6 nM | PARP7 | In vitro ADP-ribosylation | [3][4] |

| EC50 | 110 nM | PARP1 | In vitro ADP-ribosylation | [3][4] |

Table 1: Potency and Selectivity of this compound (RBN-2397)

Key Signaling Pathways

Regulation of Type I Interferon Signaling

PARP7 acts as a suppressor of the type I interferon response. The diagram below illustrates the proposed mechanism by which this compound restores this pathway.

References

- 1. intodna.com [intodna.com]

- 2. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]

- 3. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

PARP7-IN-21: A Technical Guide to a Potent and Selective PARP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PARP7-IN-21, a novel and potent small molecule inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7). PARP7, a mono-ADP-ribosyltransferase, has emerged as a critical regulator in various cellular processes, including the androgen receptor and type I interferon signaling pathways. Its role in cancer and immune modulation has identified it as a promising therapeutic target. This document details the chemical properties, mechanism of action, and hypothetical synthesis of this compound. Furthermore, it provides detailed experimental protocols for biochemical and cell-based assays to characterize its inhibitory activity and selectivity. Signaling pathway diagrams and experimental workflows are included to provide a clear visual representation of the scientific concepts.

Introduction to PARP7 and its Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. While PARP1 and PARP2 are well-known for their roles in DNA damage repair, other family members, such as PARP7 (also known as TIPARP), are mono-ADP-ribosyltransferases with distinct cellular functions. PARP7 has been implicated in the regulation of transcription factors, including the androgen receptor (AR) and the aryl hydrocarbon receptor (AHR), and plays a crucial role in modulating the type I interferon (IFN) response.[1] Dysregulation of PARP7 activity has been linked to the progression of certain cancers, making it an attractive target for therapeutic intervention.

This compound is a potent and selective inhibitor of PARP7, with a reported IC50 value of less than 10 nM.[2][3][4] Its high potency and anticipated selectivity make it a valuable tool for studying the biological functions of PARP7 and a promising lead compound for the development of novel therapeutics.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-(trifluoromethyl)-5-((1-(2-((4-(5-cyanopyridin-2-yl)piperazin-1-yl)acetyl)piperidin-4-yl)ethyl)amino)pyridazin-3(2H)-one |

| Molecular Formula | C24H26F3N7O2 |

| Molecular Weight | 501.50 g/mol |

| CAS Number | 3034666-02-6 |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in DMSO (predicted) |

| IC50 (PARP7) | < 10 nM[2][3][4] |

Hypothetical Synthesis of this compound

While the specific synthetic route for this compound is proprietary, a plausible multi-step synthesis can be proposed based on the known chemistry of pyridazinone derivatives and related PARP inhibitors. The following diagram outlines a potential synthetic workflow.

Caption: Hypothetical synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

This compound is a catalytic inhibitor of PARP7, competing with the binding of NAD+ to the enzyme's active site. By inhibiting the mono-ADP-ribosylation of PARP7 substrates, this compound can modulate downstream signaling pathways.

Regulation of Androgen Receptor Signaling

PARP7 is known to mono-ADP-ribosylate the androgen receptor (AR), leading to its degradation and subsequent negative feedback on AR-driven gene expression. Inhibition of PARP7 by compounds like this compound is expected to stabilize AR and modulate the expression of AR target genes.

Caption: PARP7-mediated regulation of androgen receptor signaling.

Modulation of the Type I Interferon Response

PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway. It is believed to suppress the activity of key signaling molecules like TBK1. Inhibition of PARP7 can therefore enhance the type I IFN response, which is crucial for anti-tumor immunity.

Caption: Role of PARP7 in the cGAS-STING-mediated Type I IFN pathway.

Quantitative Data

While specific quantitative data for this compound's selectivity is not publicly available, the following table presents representative IC50 values for other selective PARP7 inhibitors, RBN-2397 and KMR-206, to illustrate the expected selectivity profile.

| Target | RBN-2397 IC50 (nM) | KMR-206 IC50 (nM) |

| PARP7 | <3 [5] | 13.7 [2] |

| PARP1 | 2639[6] | >3000[7] |

| PARP2 | 30.3[7] | >1000[7] |

| PARP10 | >3000 | ~140 |

| PARP11 | >3000 | ~140 |

| PARP12 | 716[6] | >3000 |

Data for RBN-2397 and KMR-206 are compiled from published literature and are intended to be representative.

Experimental Protocols

Biochemical Assay for PARP7 Inhibition (Chemiluminescent)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant human PARP7 enzyme.

Caption: Workflow for the biochemical PARP7 inhibition assay.

Materials:

-

Recombinant Human PARP7 (BPS Bioscience, Cat# 80527)

-

Histone H3 (New England Biolabs, Cat# M2503S)

-

Biotinylated NAD+ (BPS Bioscience, Cat# 80581)

-

Chemiluminescent PARP7 Assay Kit (BPS Bioscience, Cat# 80577) or equivalent components

-

96-well white microplates

-

Luminometer

Procedure:

-

Plate Coating: Coat a 96-well white microplate with 50 µL of 1 µg/mL Histone H3 in PBS overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with PBST (PBS + 0.05% Tween-20). Block with 150 µL of blocking buffer for 1 hour at room temperature.

-

Inhibitor and Enzyme Addition: Add 10 µL of serially diluted this compound (in assay buffer) to the wells. Add 40 µL of diluted PARP7 enzyme (e.g., 2.5 ng/µL) to all wells except the blank.

-

Reaction Initiation: Add 50 µL of 2X Biotinylated NAD+ solution to all wells to initiate the reaction.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Detection: Wash the plate three times with PBST. Add 100 µL of diluted Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Signal Generation: Wash the plate three times with PBST. Add 100 µL of chemiluminescent substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Assay for PARP7 Target Engagement (Nano-Glo® HiBiT)

This protocol describes a method to quantify the target engagement of this compound in live cells using a split-luciferase system.

Caption: Workflow for the cell-based PARP7 target engagement assay.

Materials:

-

HiBiT-PARP7 knock-in cell line (e.g., generated using CRISPR/Cas9)

-

Cell culture medium and supplements

-

This compound

-

Nano-Glo® HiBiT Lytic Detection System (Promega, Cat# N3030)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HiBiT-PARP7 knock-in cells in a 96-well white, clear-bottom plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound for a specified period (e.g., 24 hours).

-

Cell Lysis and Detection: Remove the culture medium. Add 100 µL of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and substrate) to each well.

-

Incubation: Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the EC50 for target engagement.

Conclusion

This compound is a potent and selective inhibitor of PARP7, representing a valuable chemical probe for elucidating the complex biology of this enzyme. Its potential to modulate androgen receptor and type I interferon signaling pathways highlights its therapeutic promise in oncology and immunology. The experimental protocols provided in this guide offer a framework for researchers to further characterize the pharmacological properties of this compound and explore its therapeutic potential. Further investigation into its in vivo efficacy and safety profile is warranted to advance this promising compound towards clinical applications.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PARP assay [assay-protocol.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PARP7-IN-21 in the Type I Interferon Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARylating enzyme) that has emerged as a critical negative regulator of the type I interferon (IFN-I) signaling pathway.[1][2] By catalyzing the transfer of a single ADP-ribose unit from NAD+ to target proteins, PARP7 suppresses the innate immune response, a mechanism that can be co-opted by cancer cells to evade immune surveillance.[3] This technical guide provides an in-depth overview of PARP7-IN-21, a potent and selective inhibitor of PARP7, and its role in modulating the type I interferon response. The guide will detail its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways. For the purpose of this guide, data from the extensively studied and functionally equivalent compound RBN-2397 (Atamparib) will be used to illustrate the activity of this compound.[2][3]

Quantitative Data on this compound and RBN-2397 Efficacy

The inhibitory activity of this compound and its analogue RBN-2397 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating their potency and selectivity.

| Inhibitor | Assay Type | Target | Value | Reference |

| This compound | Biochemical | PARP7 | IC50 < 10 nM | MedChemExpress |

| RBN-2397 | Biochemical (Probe Displacement) | PARP7 | IC50 < 3 nM | [4][5][6] |

| RBN-2397 | Biophysical (Surface Plasmon Resonance) | PARP7 | Kd = 0.22 nM | [5][6] |

| RBN-2397 | Cellular (NanoBRET Target Engagement) | PARP7 | IC50 = 1 nM | [5][6] |

| RBN-2397 | Cellular (MARylation) | PARP7 | IC50 = 2 nM | [3] |

| RBN-2397 | Cellular (MARylation) | PARP7 | EC50 = 1 nM | [1][4] |

Table 1: Potency of this compound and RBN-2397 against PARP7.

| Inhibitor | Cell Line | Assay Type | Value | Reference |

| RBN-2397 | NCI-H1373 (Lung Cancer) | Cell Proliferation | IC50 = 20 nM | [1][4] |

| RBN-2397 | NCI-H1373 (Lung Cancer) | pSTAT1 Induction | EC50 = 0.375 nM (for PARP7-IN-24, a similar potent inhibitor) | MedChemExpress |

| RBN-2397 | CT-26 (Colon Carcinoma) | Cell Viability | No significant effect | [7] |

| RBN-2397 | OVCAR4 (Ovarian Cancer) | Cell Proliferation | Significant decrease at 500 nM | [8] |

| RBN-2397 | OVCAR3 (Ovarian Cancer) | Cell Proliferation | No significant effect at 500 nM (single agent) | [8] |

Table 2: Cellular Activity of RBN-2397.

| Inhibitor | PARP Family Member | Selectivity (Fold vs PARP7) | Reference |

| RBN-2397 | Most PARP family members | > 50-fold | [2][3][5][6] |

| RBN-2397 | PARP1 | ~300-fold (cellular PARylation assay) | [3] |

| RBN-2397 | PARP12 | ~500-fold (NanoBRET assay) | [5][6] |

Table 3: Selectivity of RBN-2397.

Mechanism of Action: Releasing the Brakes on Type I Interferon Signaling

PARP7 functions as a checkpoint in the cGAS-STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation by cytosolic DNA, cGAS synthesizes cGAMP, which in turn activates STING. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and, in conjunction with co-activators such as CBP/p300, drives the transcription of type I interferons like IFN-β.

Recent evidence suggests that PARP7 exerts its inhibitory effect at the level of IRF3.[9][10] PARP7 interacts with IRF3 and is thought to disrupt the formation of the active IRF3:CBP/p300 transcriptional holocomplex.[9][10] This action is dependent on the catalytic MARylation activity of PARP7.[9] By inhibiting PARP7, this compound and RBN-2397 prevent this disruption, allowing for robust IRF3-mediated transcription of IFN-β and other interferon-stimulated genes (ISGs). This restoration of IFN-I signaling can lead to both cancer cell-autonomous anti-proliferative effects and the activation of an anti-tumor immune response.[[“]][5]

Earlier hypotheses suggested that PARP7 might directly MARylate and inhibit TBK1.[12] However, more recent studies indicate that PARP7 inhibitors do not significantly affect TBK1 activation, supporting the model of PARP7 acting downstream of TBK1 and targeting the IRF3 transcriptional complex.[7][12]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. intodna.com [intodna.com]

- 6. researchgate.net [researchgate.net]

- 7. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP7 inhibits type I interferon signaling to prevent autoimmunity and lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. consensus.app [consensus.app]

- 12. biorxiv.org [biorxiv.org]

structural and functional analysis of PARP7-IN-21

An In-depth Technical Guide on the Structural and Functional Analysis of PARP7-IN-21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MART) that has emerged as a critical regulator in various cellular processes, including innate immunity, transcriptional regulation, and cancer cell signaling.[1][2] PARP7 functions by catalyzing the transfer of a single ADP-ribose moiety from NAD+ onto target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[3][4] Its role as a negative regulator of the type I interferon (IFN-I) signaling pathway has positioned it as a compelling target for immuno-oncology.[1][2] By inhibiting PARP7, it is possible to restore innate immune responses against tumors. This compound is a novel, potent small molecule inhibitor developed to target the catalytic activity of PARP7, offering a promising new avenue for cancer therapy. This document provides a comprehensive technical overview of its structural and functional analysis.

Structural Analysis

Chemical Structure of this compound

This compound, also referred to as compound 128, is a potent inhibitor of PARP7.[5] Its chemical and structural details are summarized below.

| Property | Value |

| IUPAC Name | (S)-4-(4-((S)-1-(4-(5-(trifluoromethyl)-2-oxo-2,3-dihydropyridazin-4-yl)piperidin-1-yl)ethyl)piperazin-1-yl)benzonitrile |

| Molecular Formula | C24H26F3N7O2 |

| Molecular Weight | 501.50 g/mol |

| CAS Number | 3034666-02-6 |

| Potency (IC50) | < 10 nM |

Source: MedchemExpress.[5]

PARP7 Catalytic Domain and Inhibitor Binding

The catalytic domain of PARP7, like other members of the PARP family, contains a highly conserved ADP-ribosyltransferase (ART) domain that binds the NAD+ substrate.[6] Although a specific co-crystal structure of PARP7 with this compound is not publicly available, analysis of other PARP7 inhibitors like KMR-206 reveals key binding site features. These inhibitors typically occupy the NAD+ binding pocket, also known as the nicotinamide-binding site.[3] The selectivity of inhibitors for PARP7 over other PARP family members, such as PARP1 and PARP2, is often achieved by exploiting unique features of the binding site, such as an adjacent hydrophobic sub-pocket.[3] It is presumed that this compound functions as a competitive inhibitor by occupying this NAD+ binding site, thereby preventing the catalytic transfer of ADP-ribose.

Functional Analysis and Mechanism of Action

PARP7's primary function is the MARylation of substrate proteins, which alters their function, stability, or localization. Inhibition of this enzymatic activity by this compound has profound downstream effects on multiple signaling pathways critical to cancer progression.

Regulation of Type I Interferon (IFN-I) Signaling

PARP7 is a key negative regulator of the innate immune response.[1] In the cytoplasm, nucleic acid sensors like cGAS and RIG-I detect foreign or misplaced DNA and RNA, respectively. This detection activates a signaling cascade through STING or MAVS, leading to the activation of the kinase TBK1.[1] Activated TBK1 phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β). PARP7 suppresses this pathway by MARylating and inhibiting TBK1, effectively acting as a brake on the anti-viral and anti-tumor immune response.[1][7] PARP7 inhibitors like this compound block this repressive action, restoring TBK1 activity, IRF3 activation, and IFN-I production, thereby enhancing immune surveillance of tumors.[2][8]

Regulation of Aryl Hydrocarbon Receptor (AHR) and Androgen Receptor (AR) Signaling

PARP7 is involved in negative feedback loops that regulate the activity of nuclear receptors.

-

AHR Signaling: The AHR is a ligand-activated transcription factor. Upon activation, it translocates to the nucleus and induces the expression of its target genes, one of which is PARP7 itself.[1][9] The newly synthesized PARP7 protein then MARylates the AHR, marking it for proteasomal degradation.[1] This creates a negative feedback mechanism that limits the duration of AHR signaling. PARP7 inhibition blocks this degradation, leading to an accumulation of nuclear AHR.[9]

-

AR Signaling: In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth.[7] Similar to AHR, AR directly induces the expression of PARP7.[10] PARP7, in turn, MARylates the agonist-bound conformation of AR on cysteine residues.[7][10] This MARylated AR is then recognized by the E3 ubiquitin ligase DTX2, which ubiquitinates AR and targets it for proteasomal degradation.[10][11] This negative feedback loop helps control androgen signaling. Inhibition of PARP7 stabilizes AR protein levels and disrupts this regulatory loop.[10]

Regulation of FRA1 and Microtubule Stability

-

FRA1 Stability: PARP7 MARylates and stabilizes the transcription factor Fos-related antigen 1 (FRA1), protecting it from proteasomal degradation.[1][12] FRA1 is an oncogenic protein that suppresses the expression of IRF1- and IRF3-dependent genes related to inflammation and apoptosis.[12] By inhibiting PARP7, FRA1 is destabilized, leading to the expression of pro-apoptotic genes and subsequent cancer cell death.[12]

-

Microtubule Stability: PARP7 has been shown to MARylate α-tubulin, a core component of microtubules.[4][13] This modification promotes microtubule instability. Inhibition of PARP7 activity leads to decreased α-tubulin MARylation and stabilized microtubules, which can reduce cancer cell proliferation and migration.[13]

Quantitative Data for PARP7 Inhibitors

The potency of this compound can be compared with other well-characterized PARP7 inhibitors.

| Compound | PARP7 IC50 (nM) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |

| This compound | < 10 | - | - | [5] |

| RBN-2397 | < 3 | > 150 | 30.3 | [3][14] |

| KMR-206 | 13.7 | > 3000 | ~1000 | [3] |

Note: IC50 values can vary based on assay conditions. Data presented for comparative purposes.

Experimental Protocols

A systematic approach is required to validate the structure and function of a novel PARP7 inhibitor.

Protocol: PARP7 Enzymatic Inhibition Assay

This protocol determines the in vitro potency (IC50) of an inhibitor against recombinant PARP7.

-

Plate Coating: Coat a 96-well high-binding plate with 100 ng/well of histone proteins in PBS. Incubate overnight at 4°C. Wash plates 3x with PBS + 0.05% Tween-20 (PBST).

-

Inhibitor Preparation: Perform a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

-

Enzyme Reaction:

-

Add 25 µL of diluted inhibitor or vehicle (DMSO) to the wells.

-

Add 25 µL of recombinant human PARP7 (e.g., 2 µg/mL) to each well.

-

Pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 50 µL of reaction mix containing 20 µM Biotinylated-NAD+.

-

Incubate for 60 minutes at 25°C.

-

-

Detection:

-

Wash plates 3x with PBST.

-

Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 30 minutes.

-

Wash plates 5x with PBST.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with 2N H2SO4.

-

-

Data Analysis: Read absorbance at 450 nm. Plot the percent inhibition against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.[15]

Protocol: Cellular Target Engagement using Split NanoLuciferase

This assay quantitatively measures inhibitor binding to endogenous PARP7 in live cells.[16]

-

Cell Line Generation: Using CRISPR/Cas9, knock-in the HiBiT tag (a small 11-amino-acid peptide) to the N-terminus of the endogenous PARP7 gene in a suitable cell line (e.g., CT-26).[16]

-

Cell Plating: Seed the HiBiT-PARP7 knock-in cells into a 96-well white plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified time (e.g., 18 hours). Include a positive control (a known PARP7 inhibitor like RBN-2397) and a vehicle control (DMSO). To increase the dynamic range, co-treat with an AHR agonist (e.g., 25 µM L-Kynurenine) to induce PARP7 expression.[16]

-

Lysis and Detection:

-

Lyse the cells and detect the HiBiT-tagged PARP7 using the Nano-Glo® HiBiT Lytic Detection System, which contains the complementary Large Bit (LgBiT) protein and luciferase substrate. The interaction of HiBiT and LgBiT reconstitutes a functional NanoLuc luciferase.

-

Measure luminescence on a plate reader.

-

-

Data Analysis: The binding of an inhibitor stabilizes the PARP7 protein, leading to an increase in the luminescent signal.[16] Plot the luminescence against the log of inhibitor concentration to determine the cellular EC50 for target engagement.

Protocol: Western Blot for Cellular PARP7 Substrate Modification (AR-ADP-ribosylation)

This protocol assesses the ability of an inhibitor to block the MARylation of a known PARP7 substrate, the Androgen Receptor (AR).[7]

-

Cell Culture and Treatment:

-

Plate AR-positive prostate cancer cells (e.g., PC3-AR).

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Induce PARP7 expression and AR activation by treating cells with a synthetic androgen (e.g., 10 nM R1881) for 18-24 hours.[7]

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (to prevent removal of ADP-ribose).

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

To detect ADP-ribosylated AR, incubate the membrane with a fluorescently-labeled Af1521 macrodomain probe (Fl-Af1521), which specifically binds ADP-ribose.[7]

-

Alternatively, perform immunoprecipitation for AR and then blot with an anti-MAR antibody.

-

Probe separate blots with antibodies against total AR and a loading control (e.g., α-tubulin or GAPDH).

-

-

Analysis: A decrease in the Fl-Af1521 signal or anti-MAR signal in the inhibitor-treated lanes indicates successful inhibition of PARP7-mediated AR MARylation.

Conclusion

This compound is a high-potency inhibitor of PARP7, a key enzyme at the intersection of cancer cell signaling and innate immunity. Its mechanism of action—blocking the mono-ADP-ribosylation of critical substrates like TBK1, AR, and FRA1—provides a multi-pronged therapeutic strategy. By reactivating anti-tumor immunity, disrupting oncogenic signaling pathways, and impairing cancer cell proliferation, this compound represents a significant tool for research and a promising candidate for the development of novel cancer therapies. The experimental protocols and analysis frameworks detailed herein provide a robust guide for its continued investigation and characterization.

References

- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Structural Implications for Selective Targeting of PARPs [frontiersin.org]

- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]

The intricate web of PARP7 inhibition: A technical guide to target protein interactions of PARP7-IN-21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase (MART) that has emerged as a critical regulator in diverse cellular processes, including transcriptional regulation, innate immunity, and cancer progression. Its enzymatic activity involves the transfer of a single ADP-ribose moiety from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation). The development of potent and selective inhibitors, such as PARP7-IN-21, has provided invaluable tools to dissect the functional roles of PARP7 and explore its therapeutic potential. This technical guide provides an in-depth overview of the known target protein interactions of PARP7 and the mechanistic consequences of its inhibition by compounds like this compound, with a focus on quantitative data, experimental methodologies, and signaling pathway visualizations.

This compound: A Potent and Selective Inhibitor

This compound is a highly potent small molecule inhibitor of PARP7, demonstrating significant efficacy in biochemical assays. While detailed in-vivo and cellular interaction data for this compound is emerging, its utility as a chemical probe is underscored by its strong inhibitory constant.

| Compound | Target | IC50 | Reference |

| This compound | PARP7 | < 10 nM | [1] |

Another well-characterized PARP7 inhibitor, RBN-2397, exhibits an IC50 of 2 nM for PARP7-dependent MARylation and displays a 300-fold selectivity over PARP1-driven PARylation[2]. The experimental findings detailed in this guide, primarily derived from studies utilizing RBN-2397 and genetic knockdown approaches, are considered highly relevant to understanding the biological effects of potent PARP7 inhibitors like this compound.

Core Signaling Pathways Modulated by PARP7 Inhibition

Inhibition of PARP7 catalytic activity triggers significant perturbations in multiple signaling pathways, primarily through the modulation of key transcription factors and signaling proteins. The following sections detail these interactions and the downstream consequences.

Type I Interferon (IFN) Signaling

PARP7 is a potent negative regulator of the type I interferon (IFN-I) response, a critical component of the innate immune system's defense against viral infections and its role in anti-tumor immunity.[3] PARP7 inhibition alleviates this suppression, leading to the activation of IFN-I signaling.

Caption: PARP7 negatively regulates Type I Interferon signaling by inhibiting TBK1.

Experimental Protocol: Western Blot for STAT1 Phosphorylation [2]

-

Cell Culture and Treatment: Plate CT26 cells and treat with this compound (or RBN-2397) or a vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 plays a crucial role in a negative feedback loop that controls androgen receptor (AR) levels and activity. PARP7 directly MARylates the AR on cysteine residues, creating a degron that is recognized by the E3 ubiquitin ligase DTX2, leading to AR degradation by the proteasome. Inhibition of PARP7 disrupts this process, resulting in the stabilization of AR protein levels.[4]

Caption: PARP7-mediated AR degradation via the DTX2 E3 ligase.

Experimental Protocol: Co-Immunoprecipitation of AR and DTX2 [5]

-

Cell Culture and Transfection: Culture prostate cancer cells (e.g., LNCaP or VCaP) and transfect with expression vectors for tagged AR and DTX2 if necessary. Treat with androgen (e.g., R1881) and this compound or vehicle.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.

-

Immunoprecipitation: Pre-clear lysates with protein A/G agarose (B213101) beads. Incubate the supernatant with an anti-AR antibody or control IgG overnight at 4°C. Add protein A/G beads and incubate for 2-4 hours.

-

Washing and Elution: Wash the beads extensively with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluates by Western blotting using antibodies against DTX2 and AR.

Aryl Hydrocarbon Receptor (AHR) Signaling

PARP7 is a transcriptional target of the Aryl Hydrocarbon Receptor (AHR) and participates in a negative feedback loop to regulate AHR signaling.[3] PARP7 MARylates AHR, which is believed to mark it for proteasomal degradation.[6] Inhibition of PARP7 leads to the accumulation of nuclear AHR.[7]

Caption: Negative feedback loop of PARP7 on AHR signaling.

FRA1 Stability and Apoptosis

In certain cancer cells, PARP7 stabilizes the transcription factor FRA1 by preventing its proteasomal degradation through MARylation.[8] Inhibition of PARP7 leads to FRA1 destabilization, promoting the expression of inflammatory and pro-apoptotic genes, ultimately leading to caspase-8-mediated apoptosis.[8]

Caption: PARP7 inhibition destabilizes FRA1, leading to apoptosis.

Summary of Known PARP7 Substrates and Interacting Proteins

| Protein | Interaction Type | Biological Context | Effect of PARP7 Activity | References |

| PARP7 | Automodification | Regulation of PARP7 stability | Auto-MARylation is necessary for PARP7 degradation. | [9] |

| Androgen Receptor (AR) | Substrate (MARylation) | Prostate Cancer | MARylation on cysteine residues leads to DTX2-mediated ubiquitination and proteasomal degradation. | |

| Estrogen Receptor α (ERα) | Substrate (MARylation) | Breast Cancer | MARylation of ERα decreases its signaling activity. | [10] |

| Aryl Hydrocarbon Receptor (AHR) | Substrate (MARylation) | Xenobiotic Response, Immunity | MARylation marks AHR for proteasomal degradation, creating a negative feedback loop. | [3][6][7] |

| Liver X Receptors (LXRs) | Substrate (MARylation) | Metabolism | Positively regulates LXR-dependent gene transcription. | [11] |

| α-tubulin | Substrate (MARylation) | Ovarian Cancer | MARylation promotes microtubule instability, affecting cell growth and motility. | [9][12][13] |

| FRA1 | Substrate (MARylation) | Lung and Breast Cancer | MARylation stabilizes FRA1, preventing its proteasomal degradation and suppressing apoptosis. | [8] |

| TBK1 | Functional Interaction | Innate Immunity | Negatively regulates TBK1 kinase activity, suppressing the Type I IFN response. | [14] |

| DTX2 | Interacting Protein (Reader) | Prostate Cancer | E3 ubiquitin ligase that recognizes MARylated AR and mediates its ubiquitination. | [4] |

| PARP9/DTX3L | Interacting Protein (Reader) | Prostate Cancer | PARP9 macrodomains read AR-ADPr, assembling a complex with the E3 ligase DTX3L. | [5][14] |

| HUWE1 | Interacting Protein | General | E3 ubiquitin ligase that interacts with and may regulate the stability of PARP7. | |

| PSMC3 | Functional Interaction | Lung and Breast Cancer | A 19S proteasome subunit involved in the degradation of un-MARylated FRA1. | [8] |

Experimental Workflow for Identifying PARP7 Substrates

A common and effective method for identifying the substrates of a specific PARP enzyme involves a chemical genetics approach coupled with mass spectrometry.

Caption: Chemical genetics workflow for PARP7 substrate identification.

Experimental Protocol: NAD+ Analog-based Substrate Identification [12][15]

-

Generation of Analog-Sensitive Mutant: Introduce a mutation in the NAD+ binding pocket of PARP7 (e.g., S563G) to create a space that accommodates a bulky NAD+ analog.

-

Cell Line Generation: Establish cell lines stably expressing the analog-sensitive PARP7 mutant.

-

Labeling: Treat the cells with a clickable NAD+ analog (e.g., 8-Bu(3-yne)T-NAD+).

-

Lysis and Click Reaction: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the incorporated analog.

-

Enrichment of Labeled Proteins: Use affinity purification (e.g., streptavidin beads) to enrich for biotinylated (i.e., MARylated) proteins.

-

Mass Spectrometry: Perform on-bead digestion of the enriched proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the identified proteins from cells expressing the analog-sensitive mutant and treated with the analog to control samples to identify bona fide substrates.

Conclusion

This compound and other selective inhibitors have been instrumental in uncovering the multifaceted roles of PARP7 in cellular signaling. The inhibition of PARP7's catalytic activity leads to significant and context-dependent downstream effects, including the activation of anti-tumor immunity, modulation of hormone receptor signaling, and induction of apoptosis. The continued exploration of PARP7's interactome will undoubtedly reveal further therapeutic opportunities and deepen our understanding of the regulatory functions of mono-ADP-ribosylation. This guide provides a foundational resource for researchers aiming to investigate the intricate network of PARP7-mediated protein interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling | The EMBO Journal [link.springer.com]

- 5. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling | The EMBO Journal [link.springer.com]

- 6. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells [mdpi.com]

- 11. Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife [elifesciences.org]

An In-depth Technical Guide to Cellular Pathways Modulated by PARP7-IN-21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TiPARP, is a mono-ADP-ribosyltransferase (mART) that has emerged as a critical regulator in a variety of cellular processes, including innate immunity, transcriptional regulation, and cancer progression.[1][2] Unlike other PARP family members involved in DNA repair, PARP7 catalyzes the transfer of a single ADP-ribose moiety onto substrate proteins, a post-translational modification known as MARylation. This modification alters the function and stability of its target proteins, thereby modulating key signaling pathways.[3]

PARP7-IN-21, scientifically known as RBN-2397, is a potent and selective small molecule inhibitor of PARP7's catalytic activity.[3][4] Its development has provided a crucial tool for elucidating the cellular functions of PARP7 and has shown therapeutic promise, particularly in oncology. This technical guide provides a comprehensive overview of the cellular pathways modulated by PARP7, with a focus on the effects of its inhibition by this compound.

Core Cellular Pathways Modulated by PARP7

PARP7 exerts its influence on several critical signaling pathways. Its inhibition by this compound can reverse these effects, leading to significant cellular consequences.

The cGAS-STING Pathway and Type I Interferon Response

A primary and extensively studied role of PARP7 is its negative regulation of the type I interferon (IFN) response, which is crucial for antiviral defense and anti-tumor immunity. PARP7 acts as a brake on the cGAS-STING pathway, a key cytosolic DNA sensing pathway.

-

Mechanism of PARP7-mediated Suppression: Upon detection of cytosolic DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), which in turn recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). PARP7 has been shown to interact with and MARylate TBK1, thereby inhibiting its kinase activity and preventing the downstream phosphorylation of IRF3. This effectively dampens the type I IFN response.

-

Effect of this compound (RBN-2397): By inhibiting the catalytic activity of PARP7, RBN-2397 prevents the MARylation of TBK1. This restores TBK1's ability to phosphorylate IRF3, leading to a robust activation of the type I IFN signaling cascade.[3] This results in increased production of IFN-β and the expression of ISGs, which can promote an anti-tumor immune response.[3]

Androgen Receptor (AR) Signaling

In prostate cancer, PARP7 plays a significant role in modulating the activity of the androgen receptor (AR), a key driver of tumor growth.

-

Mechanism of PARP7-mediated Regulation: PARP7 is a direct target gene of AR, and its expression is induced by androgens. PARP7, in turn, MARylates the AR on cysteine residues. This modification can have dual effects: it can be "read" by the PARP9/DTX3L complex to regulate AR-dependent transcription, and it can also mark the AR for proteasomal degradation, creating a negative feedback loop.

-

Effect of this compound (RBN-2397): Inhibition of PARP7 with RBN-2397 blocks the MARylation of the AR. This prevents its degradation and leads to the stabilization of AR protein levels.[5] This disruption of the negative feedback loop can alter the expression of AR target genes and inhibit the growth of prostate cancer cells.[5]

Microtubule Dynamics

Recent studies have uncovered a role for PARP7 in the regulation of microtubule stability, which is critical for cell division, migration, and intracellular transport.

-

Mechanism of PARP7-mediated Regulation: PARP7 has been found to MARylate α-tubulin, a primary component of microtubules.[2][6] This modification leads to microtubule instability.[2][6]

-

Effect of this compound (RBN-2397): By inhibiting PARP7, RBN-2397 prevents the MARylation of α-tubulin, resulting in increased microtubule stability. This can impair cancer cell growth and motility.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound (RBN-2397).

Table 1: In Vitro Inhibitory Activity of RBN-2397

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PARP7) | <3 nM | Cell-free enzymatic assay | [4] |

| Kd (PARP7) | 0.001 µM | Binding assay | [4] |

| IC50 (Cell Proliferation) | 20 nM | NCI-H1373 lung cancer cells | [4] |

| EC50 (Cellular MARylation) | 1 nM | Cell biochemical assay | [4] |

| IC50 (Cell Proliferation) | 727.2 nM | OVCAR4 ovarian cancer cells | [5] |

| IC50 (Cell Proliferation) | 1159 nM | OVCAR3 ovarian cancer cells | [5] |

Table 2: Clinical Trial Results of RBN-2397 (NCT04053673)

| Tumor Type | Number of Patients | Disease Control Rate | Best Response | Reference |

| Squamous Cell Carcinoma of the Lung (SCCL) | 13 | 44% | Stable Disease (SD) in 4/9 | [7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 10 | 71% | Partial Response (PR) in 1/7, SD in 4/7 | [7] |

| Hormone Receptor-Positive Breast Cancer (HR+ BC) | 8 | 29% | Stable Disease (SD) in 2/7 | [7] |

Table 3: Most Common Treatment-Related Adverse Events (All Grades >10%)

| Adverse Event | Frequency | Reference |

| Dysgeusia | 42% | [7] |

| Nausea | 26% | [7] |

| Fatigue | 23% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PARP7 and its inhibition by RBN-2397.

Western Blotting for PARP7 and Phospho-STAT1

This protocol is for detecting changes in protein levels of PARP7 and the phosphorylation status of STAT1, a key downstream effector of the Type I IFN pathway.

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with RBN-2397 or vehicle control for the desired time.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:

-

Rabbit anti-PARP7 (1:1000 dilution)

-

Rabbit anti-phospho-STAT1 (Tyr701) (1:1000 dilution)

-

Rabbit anti-STAT1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a serial dilution of RBN-2397 (e.g., 0.1 nM to 10 µM) or vehicle control.

-

Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

PARP7 Enzymatic Activity Assay

This biochemical assay measures the catalytic activity of PARP7 and its inhibition by RBN-2397.

-

Coat a 96-well plate with 100 ng of histone proteins per well and incubate overnight at 4°C.

-

Wash the plate three times with PBS.

-

Block the wells with a suitable blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer (e.g., PBST).

-

In a separate tube, pre-incubate recombinant human PARP7 enzyme (e.g., 2 µg/ml) with various concentrations of RBN-2397 or vehicle control in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT) for 15 minutes at 25°C.

-

Initiate the reaction by adding the enzyme-inhibitor mixture to the histone-coated wells, followed by the addition of 20 µM biotinylated NAD+.

-

Incubate for 60 minutes at 25°C.

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30 minutes at room temperature.

-

Wash the plate five times with wash buffer.

-

Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB) and measure the signal using a plate reader.

-

Calculate the percent inhibition of PARP7 activity for each concentration of RBN-2397 to determine the IC50 value.[1]

Co-Immunoprecipitation (Co-IP) of PARP7 and TBK1

This protocol is used to determine the physical interaction between PARP7 and TBK1 in cells.

-

Transfect cells with expression vectors for tagged versions of PARP7 (e.g., FLAG-PARP7) and TBK1 (e.g., HA-TBK1).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.

-

Clear the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG antibody (for baiting PARP7) or an isotype control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads five times with lysis buffer.

-

Elute the protein complexes by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using anti-FLAG and anti-HA antibodies to detect PARP7 and TBK1, respectively.

Conclusion

PARP7 is a multifaceted enzyme that plays a key regulatory role in several crucial cellular pathways, most notably the type I interferon response via the cGAS-STING pathway, androgen receptor signaling, and microtubule dynamics. The development of the selective PARP7 inhibitor, this compound (RBN-2397), has not only been instrumental in dissecting these complex signaling networks but has also demonstrated significant therapeutic potential in preclinical and early clinical studies. Its ability to reactivate anti-tumor immunity and inhibit cancer cell proliferation underscores the importance of PARP7 as a promising target in oncology. Further research into the expanding list of PARP7 substrates and its intricate regulatory mechanisms will undoubtedly unveil new therapeutic opportunities and deepen our understanding of fundamental cellular processes.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife [elifesciences.org]

- 3. Targeting PARP7: The Development and Impact of RBN-2397 in Cancer Therapy [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring RBN-2397's R&D successes and its clinical results at the 2023 AACR [synapse.patsnap.com]

The Potent and Selective PARP7 Inhibitor, PARP7-IN-21 (RBN-2397), Modulates Mono-ADP-Ribosylation to Activate Antitumor Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 7 (PARP7), a mono-ADP-ribosyltransferase (mART), has emerged as a critical negative regulator of the type I interferon (IFN) response, playing a significant role in cancer cell immune evasion. This technical guide provides a comprehensive overview of PARP7-IN-21, a potent and selective inhibitor of PARP7, also known as RBN-2397. We delve into its mechanism of action, focusing on its impact on mono-ADP-ribosylation (MARylation) and the subsequent activation of the cGAS-STING pathway. This document synthesizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to PARP7 and Mono-ADP-Ribosylation

ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is catalyzed by ADP-ribosyltransferases (ARTs). While poly-ADP-ribose polymerases (PARPs) like PARP1 and PARP2 are known for synthesizing poly(ADP-ribose) chains, a distinct subset of the PARP family, including PARP7, functions as mono-ADP-ribosyltransferases (mARTs), transferring a single ADP-ribose unit to their substrates.[1]

PARP7, also known as TiPARP (TCDD-inducible poly(ADP-ribose) polymerase), has been identified as a key regulator in various cellular processes, including the modulation of transcription factors such as the aryl hydrocarbon receptor (AHR), estrogen receptor, and androgen receptor (AR).[1][2] Crucially, PARP7 acts as a negative regulator of the innate immune response.[3] Specifically, it suppresses the type I interferon (IFN) signaling pathway, which is essential for antitumor immunity.[3][4] By inhibiting this pathway, cancer cells can evade detection and destruction by the immune system. Therefore, inhibiting PARP7 presents a promising therapeutic strategy to restore antitumor immunity.

This compound (RBN-2397): A Potent and Selective Inhibitor

This compound, also widely known as RBN-2397, is a first-in-class, potent, and selective small molecule inhibitor of PARP7.[4][5] It acts as an NAD+ competitive inhibitor, effectively blocking the catalytic activity of PARP7.[6]

Quantitative Data on this compound (RBN-2397) Efficacy

The potency and selectivity of this compound (RBN-2397) have been characterized through various in vitro and cellular assays.

| Assay Type | Inhibitor | Metric | Value | Cell Line/System | Reference |

| Enzymatic Assay | This compound | IC50 | < 10 nM | Recombinant PARP7 | [5] |

| Enzymatic Assay | RBN-2397 | IC50 | < 3 nM | Recombinant PARP7 | [3][6] |

| Binding Assay | RBN-2397 | Kd | 0.001 µM | Recombinant PARP7 | [6] |

| Cellular MARylation Assay | RBN-2397 | EC50 | 1 nM | - | [6] |

| Cellular PARP7-dependent MARylation | RBN-2397 | IC50 | 2 nM | CT26 cells | [4] |

| Cell Proliferation Assay | RBN-2397 | IC50 | 20 nM | NCI-H1373 lung cancer cells | [6] |

| STAT1 Phosphorylation Assay | RBN-2397 | EC50 (pSTAT1) | 0.375 nM | NCI-H1373 cells | [7] |

Table 1: In Vitro and Cellular Potency of this compound (RBN-2397)

| PARP Family Member | RBN-2397 IC50 (nM) | Selectivity vs. PARP7 | Reference |

| PARP1 | 2639 | > 879-fold | [8] |

| PARP2 | 30.3 | > 10-fold | [8] |

| PARP12 | 716 | > 238-fold | [8] |

Table 2: Selectivity Profile of RBN-2397 against other PARP family members.

Mechanism of Action: Releasing the Brake on Antitumor Immunity

This compound (RBN-2397) exerts its antitumor effects by inhibiting the mono-ADP-ribosylation activity of PARP7, which in turn activates the type I interferon response via the cGAS-STING pathway.

Inhibition of Mono-ADP-Ribosylation

PARP7 utilizes NAD+ to mono-ADP-ribosylate its substrates. By competitively binding to the NAD+ pocket of PARP7, this compound (RBN-2397) prevents this catalytic activity. This has been demonstrated by the inhibition of PARP7 auto-MARylation and the MARylation of its substrates, such as α-tubulin.[9]

Activation of the cGAS-STING Pathway

In cancer cells, the presence of cytosolic DNA, a hallmark of genomic instability, is detected by the cyclic GMP-AMP synthase (cGAS). This leads to the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING).[8] Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus and drives the transcription of type I interferons, such as IFN-β.[8]

PARP7 acts as a negative regulator of this pathway.[3] Inhibition of PARP7 by this compound (RBN-2397) removes this "brake," leading to enhanced TBK1 phosphorylation, increased IRF3 activation, and a subsequent surge in type I IFN production.[10][11] This restored IFN signaling can directly inhibit cancer cell proliferation and activate an adaptive immune response, contributing to tumor regression.[3]

Figure 1: Signaling pathway of this compound (RBN-2397) in the activation of the cGAS-STING pathway.

Regulation of Androgen Receptor Signaling

In prostate cancer, PARP7 plays a role in regulating the androgen receptor (AR). Androgen-bound AR can be mono-ADP-ribosylated by PARP7, which marks the AR for proteasomal degradation, creating a negative feedback loop.[12] Inhibition of PARP7 with RBN-2397 disrupts this process, leading to the stabilization of AR protein levels.[12] This highlights a distinct, context-dependent role for PARP7 inhibition.

Figure 2: Role of PARP7 in the negative feedback regulation of the Androgen Receptor.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound (RBN-2397) activity.

PARP7 Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PARP7.

-

Principle: A chemiluminescent assay to quantify the NAD-dependent ADP-ribosylation of histones by PARP7.

-

Procedure Outline:

-

Coat a 96-well or 384-well plate with histone proteins and incubate overnight at 4°C.[13]

-

Wash the plate and block with a suitable blocking buffer for at least 90 minutes at room temperature.[14]

-

Prepare a reaction mixture containing PARP7 enzyme, biotinylated NAD+ substrate, and varying concentrations of this compound (RBN-2397) in PARP assay buffer.[1][13]

-

Incubate the reaction for 1 hour at room temperature.[14]

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[14]

-

Wash the plate and add a chemiluminescent substrate.[13]

-

Measure the luminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.[15]

-

Cellular Western Blot for STAT1 Phosphorylation

This protocol is used to assess the downstream effects of PARP7 inhibition on type I IFN signaling in cells.

-

Principle: Western blotting to detect the phosphorylation of STAT1 (pSTAT1), a key marker of IFN signaling activation.

-

Procedure Outline:

-

Seed cells (e.g., CT-26 or NCI-H1373) in 6-well plates and allow them to adhere.

-

Treat the cells with increasing concentrations of this compound (RBN-2397) for 16-24 hours.[6][8]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT1 (Tyr701), total STAT1, and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the ratio of pSTAT1 to total STAT1.[8]

-

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

-

Principle: A luminescence-based assay (e.g., CellTiter-Glo) or crystal violet staining to measure cell viability.

-

Procedure Outline:

-

Seed cancer cells (e.g., NCI-H1373, OVCAR4) in 96-well plates.[6][9]

-

After 24 hours, treat the cells with a serial dilution of this compound (RBN-2397).

-

For CellTiter-Glo, add the reagent to the wells, incubate, and measure luminescence.

-

For crystal violet, fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance.[9]

-

Calculate the IC50 value from the dose-response curve.

-

Figure 3: A generalized experimental workflow for the characterization of a PARP7 inhibitor.

Conclusion

This compound (RBN-2397) is a potent and selective inhibitor of PARP7 that effectively blocks its mono-ADP-ribosylation activity. By inhibiting PARP7, this compound removes a key negative regulator of the cGAS-STING pathway, leading to the restoration of type I interferon signaling and the promotion of antitumor immunity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PARP7 in oncology. The multifaceted roles of PARP7, including its involvement in androgen receptor signaling, suggest that its inhibition could be a valuable strategy in a range of cancer types. Further research into the diverse substrates of PARP7 and the full spectrum of cellular processes it regulates will continue to illuminate new therapeutic opportunities.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. biorxiv.org [biorxiv.org]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]